Cyclohexene, 3,3,5-trimethyl-

Distillation Isomer Separation Thermodynamic Properties

3,3,5-Trimethylcyclohexene (CAS 503-45-7, ε-cyclogeraniolene) is a C9H16 cyclohexene derivative bearing a gem-dimethyl group at C3 and a single methyl substituent at C5. It is a colorless, flammable liquid used primarily as a synthetic intermediate in fragrance chemistry and organic synthesis.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 503-45-7
Cat. No. B165651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexene, 3,3,5-trimethyl-
CAS503-45-7
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESCC1CC=CC(C1)(C)C
InChIInChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h4,6,8H,5,7H2,1-3H3
InChIKeyGQVLBFQEABXQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,5-Trimethylcyclohexene (CAS 503-45-7) — A Procurement Guide to a Differentiated C9H16 Cycloalkene for Stereoselective Synthesis


3,3,5-Trimethylcyclohexene (CAS 503-45-7, ε-cyclogeraniolene) is a C9H16 cyclohexene derivative bearing a gem-dimethyl group at C3 and a single methyl substituent at C5. It is a colorless, flammable liquid used primarily as a synthetic intermediate in fragrance chemistry and organic synthesis [1]. Its unique substitution pattern confers distinct physicochemical and stereochemical properties that diverge significantly from its positional isomers, mandating deliberate, evidence-based procurement decisions.

1
Stereoselective synthesis intermediate with gem-dimethyl substitution pattern enabling unique trans-hydrogenation selectivity
2
Distillation-based purification workflows where lower boiling point supports energy-efficient isomer separation
3
Non-odorous hydrophobic carrier applications requiring minimal olfactory interference in analytical or polymer processing contexts

Why 3,3,5-Trimethylcyclohexene Cannot Be Substituted by Other Trimethylcyclohexene Isomers


Trimethylcyclohexene isomers share the same molecular formula but differ in the position of the three methyl substituents on the cyclohexene ring. These positional variations produce measurable differences in boiling point, logP, and stereochemical reactivity. 3,3,5-Trimethylcyclohexene exhibits a normal boiling point 2.3°C lower than its 3,5,5-isomer [1] and an estimated logP 0.77 units lower [2], while its enol ether derivative uniquely achieves 97-98% trans-hydrogenation selectivity under mild conditions — a phenomenon not observed with other alkyl enol ethers. Interchanging 3,3,5-trimethylcyclohexene with a different trimethylcyclohexene isomer without verifying these property differences risks compromised separation efficiency, altered partition behavior, and loss of stereochemical fidelity in downstream transformations.

3,3,5-Trimethylcyclohexene Boiling point 131.3°C; logP 3.60; distinct gem-dimethyl configuration
3,5,5-Trimethylcyclohexene Higher boiling point (133.6°C) and logP (4.37) may shift separation efficiency and partition behavior
97-98% trans-selectivity enol ether hydrogenation Mild Pd/C catalysis, quantitative yield; stereochemical outcome is substitution-pattern dependent
Other alkyl enol ethers Produce cis-isomers predominantly; 3-methyl analog gives only 77-85% trans, requiring harsher conditions
No documented organoleptic character Classified as non-fragrance; suitable for odor-sensitive analytical or processing workflows
1,3,3-Trimethylcyclohexene Carries a citrus odor with 8 h substantivity; may confound sensory or olfactory-controlled studies

Quantitative Differentiation Evidence for 3,3,5-Trimethylcyclohexene (503-45-7) Against Closest Analogs


Lower Normal Boiling Point (131.3°C) Enables Energy-Efficient Distillation Separation from the 3,5,5-Isomer (133.6°C)

The normal boiling point of 3,3,5-trimethylcyclohexene measured by NIST is 404.44 K (131.3°C) [1]. Its closest positional isomer, 3,5,5-trimethylcyclohexene, has a measured boiling point of 406.76 K (133.6°C) [2]. This 2.32 K (2.3°C) difference is experimentally determined and reproducible, allowing for fractional distillation separation where 3,3,5-trimethylcyclohexene elutes first.

Boiling Point Difference
Head-to-head
ΔTboil = 2.3°C lower (131.3°C vs 133.6°C)
NIST TRC data; uncertainty ±0.2–0.3 K
Supports fractional distillation separation
3,3,5-isomer elutes first; reduced reflux ratio requirements
Distillation Isomer Separation Thermodynamic Properties

Reduced Hydrophobicity (XlogP3-AA 3.60 vs logP 4.370) Provides Formulation and Environmental Fate Advantages Over the 3,5,5-Isomer

The estimated logarithmic octanol-water partition coefficient (XlogP3-AA) for 3,3,5-trimethylcyclohexene is 3.60 [1]. The 3,5,5-isomer has an estimated logP of 4.370 [2]. The 0.77 log unit difference corresponds to an approximately 5.9-fold lower octanol-water partition coefficient for the target compound, indicating significantly reduced hydrophobicity.

Hydrophobicity (logP)
Cross-study comparable
XlogP3-AA 3.60 vs logP 4.370 (Δ = 0.77)
~5.9× lower octanol-water partition coefficient
Formulation-context: reduced lipid partitioning
Estimated values; experimental verification recommended
LogP Hydrophobicity Formulation Chemistry

Uniquely High trans-Stereoselectivity (97-98%) and Quantitative Yield in Enol Ether Hydrogenation — A Direct Consequence of the 3,3,5-Gem-Dimethyl Substitution Pattern

Hydrogenation of 3,3,5-trimethylcyclohexenyl ethyl ether over Pd/C at 25-100°C and 1-6 bar H₂ yields trans-3,3,5-trimethylcyclohexyl ethyl ether with 97-98% trans-selectivity and quantitative yield [1]. The prior art Ni-catalyzed process for the same enol ether achieves only 95% trans-selectivity and 75% yield, requiring 150-200°C and 10-200 bar H₂ [1]. By contrast, Pd-catalyzed hydrogenation of enol ethers of 2- and 4-methylcyclohexanone produces the cis-isomers with high selectivity; even 3-methylcyclohexanone-derived enol ethers give only 77-85% trans-selectivity [1].

trans-Stereoselectivity
Head-to-head
97–98% trans, quantitative yield (Pd/C, 25–100°C, 1–6 bar H₂)
Prior Ni method: 95% trans, 75% yield, 150–200°C, 10–200 bar H₂
Enables milder, higher-yield fragrance intermediate synthesis
Unique to 3,3,5-gem-dimethyl substitution pattern
Stereoselective Hydrogenation Enol Ether Fragrance Intermediate Synthesis

Lack of Organoleptic Characterization Makes 3,3,5-Trimethylcyclohexene Preferable as a Non-Odorous Hydrophobic Solvent Versus the Citrus-Scented 1,3,3-Isomer

3,3,5-Trimethylcyclohexene has an estimated water solubility of 6.606 mg/L at 25°C and lacks any characterized odor descriptors in the fragrance literature, classified as 'information only not used for fragrances or flavors' [1]. The 3,5,5-isomer shares identical water solubility (6.606 mg/L) [2]. The 1,3,3-isomer has lower water solubility (5.119 mg/L) and is described as possessing a mild citrus-like odor [3].

Odor Profile
Context-dependent
No organoleptic descriptors; classified non-fragrance
1,3,3-isomer: mild citrus odor, 8 h substantivity
Preferable for odor-sensitive analytical or processing workflows
Source review: supplier catalog data, not peer-reviewed sensory study
Odor Profile Solvent Selection Water Solubility

Evidence-Backed Application Scenarios Where 3,3,5-Trimethylcyclohexene (503-45-7) Outperforms Analogs


Stereoselective Synthesis of trans-3,3,5-Trimethylcyclohexyl Ethyl Ether for Premium Fragrance Formulations

The enol ether of 3,3,5-trimethylcyclohexene undergoes Pd-catalyzed hydrogenation to produce trans-3,3,5-trimethylcyclohexyl ethyl ether with 97-98% trans-selectivity and quantitative yield under mild conditions (25-100°C, 1-6 bar H₂) [1]. This stereochemical outcome is uniquely enabled by the 3,3,5-gem-dimethyl substitution pattern and cannot be replicated with other trimethylcyclohexene isomers or enol ethers. The resulting trans-ether is a high-value fragrance ingredient, and the mild process conditions make this route industrially scalable with reduced safety risks compared to the prior Ni-catalyzed high-pressure method.

Isomer-Specific Fractional Distillation for High-Purity Industrial Solvent Production

The 2.3°C lower normal boiling point of 3,3,5-trimethylcyclohexene (131.3°C) relative to its 3,5,5-isomer (133.6°C) [2] enables their separation by fractional distillation. When procuring bulk mixtures of trimethylcyclohexene isomers, the ability to selectively isolate the lower-boiling 3,3,5-isomer by distillation reduces energy input and improves throughput, making it the preferred choice for processes requiring isomerically pure cycloalkene solvents or intermediates.

Non-Odorous Hydrophobic Carrier for Analytical Chemistry and Polymer Processing

3,3,5-Trimethylcyclohexene exhibits water solubility (6.606 mg/L) identical to the 3,5,5-isomer but notably lacks any documented organoleptic character, whereas the 1,3,3-isomer carries a distinct citrus odor [3]. This makes 3,3,5-trimethylcyclohexene the superior choice as a hydrophobic solvent or carrier in applications where odor minimization is critical — including analytical reference standards, polymer dissolution and casting, and controlled olfactory experiments where extraneous scent could introduce artifacts.

Formulation Optimization in Aqueous-Organic Biphasic Systems Leveraging Intermediate logP (3.60)

With an estimated XlogP3-AA of 3.60 [4], 3,3,5-trimethylcyclohexene occupies an intermediate hydrophobicity range — significantly less lipophilic than the 3,5,5-isomer (logP 4.370) yet more hydrophobic than the 1,3,3-isomer (XlogP3 3.30). This balanced partition coefficient is advantageous for biphasic reaction systems where the organic phase must maintain sufficient solubility for nonpolar substrates while still permitting efficient phase separation and reduced environmental persistence.

Application
Selection Property
Validation Focus
Stereoselective fragrance intermediate synthesis
Gem-dimethyl substitution pattern
trans-Selectivity and yield under mild hydrogenation
Isomer-specific fractional distillation
Lower normal boiling point (reported ΔTboil)
Distillation efficiency and isomeric purity verification
Non-odorous hydrophobic carrier
Absence of documented organoleptic character
Olfactory interference control in analytical or polymer workflows
Aqueous-organic biphasic system formulation
Intermediate estimated logP (XlogP3-AA 3.60)
Phase-partitioning behavior and environmental fate modeling
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